molecular formula C7H5CuO3+ B3421113 Salicylic acid, copper salt CAS No. 20936-31-6

Salicylic acid, copper salt

Cat. No.: B3421113
CAS No.: 20936-31-6
M. Wt: 200.66 g/mol
InChI Key: VOKBVGRONSNSBA-UHFFFAOYSA-M
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Description

Salicylic acid, copper salt, is a coordination compound formed between salicylic acid and copper ions. Salicylic acid, known chemically as 2-hydroxybenzoic acid, is a naturally occurring organic acid found in plants. It is widely recognized for its role in plant defense mechanisms and its use in pharmaceuticals, particularly in acne treatment. When combined with copper, salicylic acid forms a complex that exhibits unique chemical and biological properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Salicylic acid, copper salt, can be synthesized through several methods. One common approach involves the reaction of salicylic acid with copper hydroxide or basic copper carbonate. The reaction typically occurs in an aqueous medium, where salicylic acid is dissolved in water and then mixed with the copper compound. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of the copper salicylate complex. The reaction can be represented as follows:

C7H6O3+Cu(OH)2Cu(C7H5O3)2+2H2O\text{C}_7\text{H}_6\text{O}_3 + \text{Cu(OH)}_2 \rightarrow \text{Cu(C}_7\text{H}_5\text{O}_3)_2 + 2\text{H}_2\text{O} C7​H6​O3​+Cu(OH)2​→Cu(C7​H5​O3​)2​+2H2​O

Industrial Production Methods: In industrial settings, the production of this compound, often involves the use of copper sulfate and sodium salicylate. The reaction is carried out in large reactors, where copper sulfate is dissolved in water and then reacted with sodium salicylate. The resulting copper salicylate precipitates out of the solution and is collected through filtration. The product is then washed and dried to obtain the final compound.

Chemical Reactions Analysis

Types of Reactions: Salicylic acid, copper salt, undergoes various chemical reactions, including:

    Oxidation: The copper ion in the complex can undergo oxidation-reduction reactions, altering its oxidation state.

    Substitution: The salicylate ligand can be substituted by other ligands in the presence of suitable reagents.

    Complexation: The copper ion can form complexes with other ligands, leading to the formation of mixed-ligand complexes.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents can be used to oxidize the copper ion.

    Substitution: Ligands such as ammonia or ethylenediamine can be used to substitute the salicylate ligand.

    Complexation: Various ligands, including amino acids and nitrogen-containing heterocycles, can be used to form mixed-ligand complexes.

Major Products Formed:

    Oxidation: The oxidation of copper salicylate can lead to the formation of copper(II) oxide and other copper-containing species.

    Substitution: Substitution reactions can yield new copper complexes with different ligands.

    Complexation: Mixed-ligand complexes with enhanced stability and unique properties can be formed.

Scientific Research Applications

Salicylic acid, copper salt, has a wide range of scientific research applications, including:

    Chemistry: It is used as a catalyst in various organic reactions, including oxidation and coupling reactions.

    Biology: The compound is studied for its antimicrobial properties and its role in plant defense mechanisms.

    Medicine: Copper salicylate is investigated for its potential use in anti-inflammatory and anticancer therapies.

    Industry: It is used in the formulation of fungicides and bactericides for agricultural applications.

Mechanism of Action

Salicylic acid, copper salt, can be compared with other copper complexes, such as:

    Copper(II) acetate: Used as a catalyst and in antifouling paints.

    Copper(II) sulfate: Widely used in agriculture as a fungicide and in electroplating.

    Copper(II) chloride: Used in organic synthesis and as a catalyst.

Uniqueness: this compound, is unique due to its dual role as a copper complex and a derivative of salicylic acid. This combination imparts both antimicrobial and plant defense properties, making it valuable in both biological and industrial applications.

Comparison with Similar Compounds

  • Copper(II) acetate
  • Copper(II) sulfate
  • Copper(II) chloride

Properties

IUPAC Name

copper;2-carboxyphenolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O3.Cu/c8-6-4-2-1-3-5(6)7(9)10;/h1-4,8H,(H,9,10);/q;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOKBVGRONSNSBA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)[O-].[Cu+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5CuO3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

16048-96-7 (Parent)
Record name Copper(2+) salicylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015240241
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Salicylic acid, copper salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020936316
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

200.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15240-24-1, 20936-31-6
Record name Copper(2+) salicylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015240241
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Salicylic acid, copper salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020936316
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Copper(2+) salicylate
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Record name Salicylic acid, copper salt
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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